

Ethyl 2-(2-aminothiazol-5-yl)acetate molecular structure and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ethyl 2-(2-aminothiazol-5-yl)acetate**

Cat. No.: **B031689**

[Get Quote](#)

An In-depth Technical Guide to **Ethyl 2-(2-aminothiazol-5-yl)acetate**

This technical guide provides a comprehensive overview of the molecular structure, formula, and available physicochemical properties of **Ethyl 2-(2-aminothiazol-5-yl)acetate**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Formula

Ethyl 2-(2-aminothiazol-5-yl)acetate is a heterocyclic compound featuring a thiazole ring substituted with an amino group at the 2-position and an ethyl acetate group at the 5-position. Its chemical structure and key identifiers are crucial for its application in synthetic chemistry.

Molecular Formula: C₇H₁₀N₂O₂S[\[1\]](#)[\[2\]](#)

IUPAC Name: ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate[\[2\]](#)

CAS Number: 62557-32-8[\[1\]](#)[\[2\]](#)

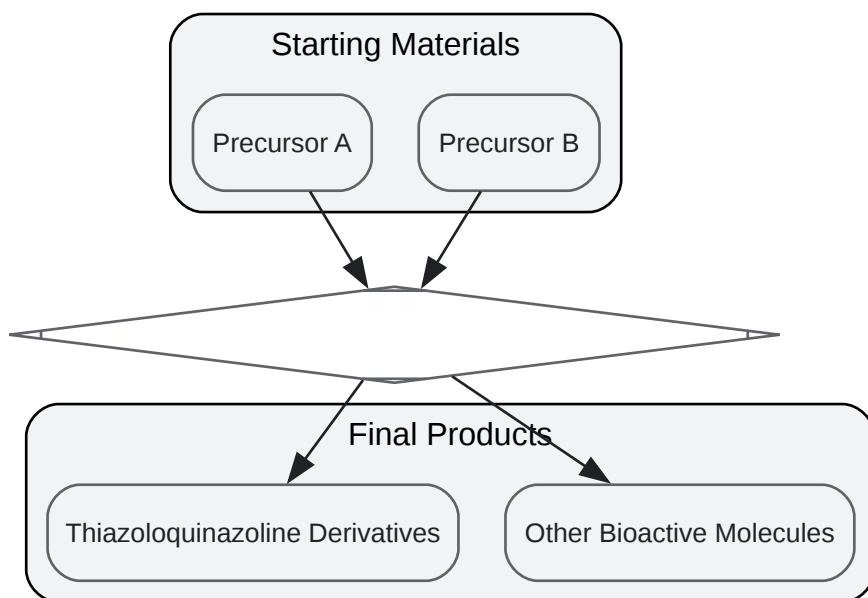
Synonyms: 2-Amino-5-thiazoleacetic Acid Ethyl Ester[\[3\]](#)

Below is a two-dimensional representation of the molecular structure.

Caption: 2D structure of **Ethyl 2-(2-aminothiazol-5-yl)acetate**.

Physicochemical and Spectroscopic Data

A summary of the known quantitative data for **Ethyl 2-(2-aminothiazol-5-yl)acetate** is presented in the table below. It should be noted that detailed spectroscopic data such as ^1H NMR and ^{13}C NMR for this specific isomer are not widely available in the public domain. The data for the related isomer, ethyl 2-(2-aminothiazol-4-yl)acetate, is more commonly reported.


Property	Value	Reference
Molecular Weight	186.23 g/mol	[1] [2]
Molecular Formula	$\text{C}_7\text{H}_{10}\text{N}_2\text{O}_2\text{S}$	[1] [2]
CAS Number	62557-32-8	[1] [2]
Storage Conditions	Room temperature, in an inert atmosphere, protected from light.	[1]

Role in Chemical Synthesis

Ethyl 2-(2-aminothiazol-5-yl)acetate is a valuable intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. Its bifunctional nature, possessing both a nucleophilic amino group and an ester functional group, allows for a variety of chemical transformations.

This compound serves as a key building block for the synthesis of more complex heterocyclic systems. For instance, it is utilized in the preparation of thiazoloquinazoline derivatives, which have been identified as potent and selective inhibitors of Aurora A and Aurora B kinases, targets of interest in cancer therapy.[\[3\]](#)

The diagram below illustrates the logical relationship of **Ethyl 2-(2-aminothiazol-5-yl)acetate** as a synthetic intermediate.

[Click to download full resolution via product page](#)

Caption: Role as a key intermediate in chemical synthesis.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of **Ethyl 2-(2-aminothiazol-5-yl)acetate** are not readily available in peer-reviewed literature. However, the synthesis of structurally similar compounds, such as ethyl 2-aminothiazole-5-carboxylate, often involves a Hantzsch-type thiazole synthesis.

A general plausible synthetic approach would involve the reaction of a suitable β -ketoester derivative with a thiourea equivalent. For the specific case of the title compound, this would likely involve a multi-step synthesis starting from simpler precursors to construct the substituted thiazole ring.

It is important to note the distinction from the more commonly synthesized isomer, ethyl 2-(2-aminothiazol-4-yl)acetate, which is typically prepared from the reaction of ethyl 4-chloroacetoacetate with thiourea. The synthesis of the 5-yl isomer requires a different strategic approach to achieve the desired regiochemistry.

Researchers seeking to prepare this compound may need to develop a synthetic route based on established methods for thiazole synthesis, with careful selection of starting materials to ensure the correct placement of the acetate side chain.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lab-chemicals.com [lab-chemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ETHYL 2-(2-AMINOTHIAZOL-5-YL)ACETATE | 62557-32-8 [chemicalbook.com]
- To cite this document: BenchChem. [Ethyl 2-(2-aminothiazol-5-yl)acetate molecular structure and formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b031689#ethyl-2-2-aminothiazol-5-yl-acetate-molecular-structure-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com